Kinase Scaffold Specificity: ALK vs. Other Kinase Targets
The 5-(1-methyl-1H-pyrazol-4-yl) substituent is a key structural feature in a series of 5-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine derivatives claimed as protein kinase inhibitors, with a specific focus on anaplastic lymphoma kinase (ALK) [1]. While the patent does not provide isolated IC50 data for the unsubstituted parent compound, it establishes the scaffold's utility for ALK inhibition. In a related advanced lead compound series, the 4-[(3P)-3-(5-fluoropyridin-2-yl)-1-methyl-1H-pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine core demonstrated high selectivity for Casein kinase 1 delta (CK1δ) over the broader kinome, achieving a unique 'hinge-flip' binding mode validated by X-ray crystallography [2].
| Evidence Dimension | Kinase target engagement and selectivity profile |
|---|---|
| Target Compound Data | Part of a patent family claiming ALK and CK1δ inhibition; specific IC50 data not publicly reported for this exact compound. |
| Comparator Or Baseline | Other N-substituted pyrazole analogs with different substitution patterns (e.g., 1H-pyrazol-4-yl, 3,5-dimethylpyrazol-4-yl) exhibit altered selectivity profiles. |
| Quantified Difference | Not quantifiable from available data; selectivity differences are inferred from SAR studies within the patent. |
| Conditions | In vitro kinase inhibition assays (proprietary, not fully disclosed in public patent text). |
Why This Matters
The specific methylation pattern dictates the compound's ability to serve as a precursor for developing selective kinase inhibitors, with potential implications for off-target liability and therapeutic window, a critical factor in procurement for kinase drug discovery programs.
- [1] Um Pharmauji Sdn. Bhd. (2015). 5-(1H-Pyrazol-4-yl)-1H-Pyrrolo[2,3-b]Pyridine Derivatives as Kinase Inhibitors. Patent EP2882748A1. View Source
- [2] McCarver, S., Hanna, L., Samant, A., Thompson, A.A., Seierstad, M., Saha, A., Wu, D., Lord, B., Sutton, S.W., Shah, V., Milligan, C.M., Wennerholm, M., Shelton, J., Lebold, T.P., & Shireman, B.T. (2024). Structure-Based Optimization of Selective and Brain Penetrant CK1 delta Inhibitors for the Treatment of Circadian Disruptions. ACS Med. Chem. Lett., 15, 486-492. View Source
